11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
Brand Name:
Vulcanchem
CAS No.:
18833-50-6
VCID:
VC21022933
InChI:
InChI=1S/C14H14ClNS/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17)
SMILES:
C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl
Molecular Formula:
C14H14ClNS
Molecular Weight:
263.8 g/mol
11H-CYCLOHEPTA(b)QUINOLINE-11-THIONE, 5,6,7,8,9,10-HEXAHYDRO-2-CHLORO-
CAS No.: 18833-50-6
Cat. No.: VC21022933
Molecular Formula: C14H14ClNS
Molecular Weight: 263.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18833-50-6 |
|---|---|
| Molecular Formula | C14H14ClNS |
| Molecular Weight | 263.8 g/mol |
| IUPAC Name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]quinoline-11-thione |
| Standard InChI | InChI=1S/C14H14ClNS/c15-9-6-7-13-11(8-9)14(17)10-4-2-1-3-5-12(10)16-13/h6-8H,1-5H2,(H,16,17) |
| Standard InChI Key | URSHSEXDRVGWQT-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)S |
| SMILES | C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
| Canonical SMILES | C1CCC2=C(CC1)NC3=C(C2=S)C=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator